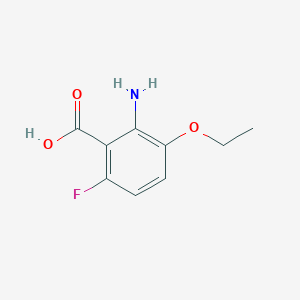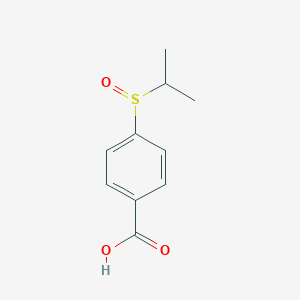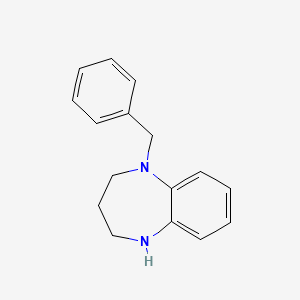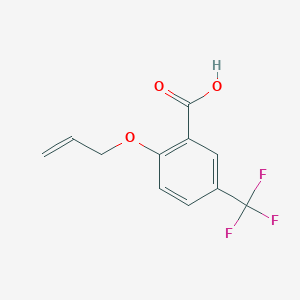![molecular formula C9H5BrF3NO3 B1523949 Acide {[(4-bromo-2-(trifluorométhyl)phényl)carbamoyl]formique} CAS No. 1184107-87-6](/img/structure/B1523949.png)
Acide {[(4-bromo-2-(trifluorométhyl)phényl)carbamoyl]formique}
Vue d'ensemble
Description
{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid is a useful research compound. Its molecular formula is C9H5BrF3NO3 and its molecular weight is 312.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality {[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conception et administration de médicaments
Les acides boroniques et leurs esters, qui sont structurellement similaires à l’« acide {[(4-bromo-2-(trifluorométhyl)phényl)carbamoyl]formique} », sont des composés hautement considérés pour la conception de nouveaux médicaments et de dispositifs d’administration de médicaments . Ils sont particulièrement adaptés comme transporteurs de bore pour la thérapie de capture des neutrons . Cependant, ces composés ne sont que marginalement stables dans l’eau .
Réactions de couplage de Suzuki
Le composé peut potentiellement être utilisé dans des réactions de couplage de Suzuki pour préparer des dérivés d’aryl ou d’hétéroaryl 2-trifluorométhyl . Cette réaction est un type de couplage croisé catalysé au palladium, qui est largement utilisé en synthèse organique.
Synthèse d’antagonistes
Le composé peut être utilisé pour synthétiser la 4-(2-trifluorométhyl)phénylpyrrolo[2,3-d]pyrimidine , qui est un antagoniste potentiel de l’hormone de libération de la corticotropine. Cette hormone joue un rôle crucial dans la réponse de l’organisme au stress, et les antagonistes peuvent potentiellement être utilisés pour traiter les troubles liés au stress.
Bromation radicalaire libre
Le composé peut potentiellement subir une bromation radicalaire libre à la position benzylique . Cette réaction implique la substitution d’un atome d’hydrogène par un atome de brome, ce qui peut être utile dans la synthèse de divers composés organiques.
Substitution nucléophile
Le composé peut potentiellement subir une substitution nucléophile à la position benzylique . Cette réaction implique le remplacement d’un groupe partant (dans ce cas, un atome de brome) par un nucléophile.
Synthèse d’intermédiaires biaryles
Le composé peut potentiellement être utilisé dans la synthèse d’intermédiaires biaryles par couplage catalysé au palladium avec divers acides boroniques d’aryl . Les composés biaryles sont couramment utilisés dans les produits pharmaceutiques et les produits agrochimiques.
Propriétés
IUPAC Name |
2-[4-bromo-2-(trifluoromethyl)anilino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO3/c10-4-1-2-6(14-7(15)8(16)17)5(3-4)9(11,12)13/h1-3H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDIGBZRXATBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride](/img/structure/B1523866.png)



![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)
![4-[(3-Bromophenyl)methyl]morpholine-3,5-dione](/img/structure/B1523875.png)


![2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate](/img/structure/B1523880.png)
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1523881.png)



![[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1523888.png)
